2-(aminomethyl)-N-ethylaniline
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Overview
Description
2-(Aminomethyl)-N-ethylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-N-ethylaniline typically involves the reaction of aniline with formaldehyde and ethylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid as a catalyst, which facilitates the formation of the aminomethyl group on the aniline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Aminomethyl)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-ethylaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.
N-ethyl-2-aminobenzylamine: Similar structure but with a different substitution pattern on the aniline ring.
2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: 2-(Aminomethyl)-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(aminomethyl)-N-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
HOHDYZFUHAZLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1CN |
Origin of Product |
United States |
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